5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[5,4-b]indole core, which is a fused heterocyclic system, and is substituted with chlorobenzyl and fluorobenzyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials like 2-aminobenzylamine and a suitable diketone can be cyclized to form the indole core.
Substitution Reactions: The introduction of chlorobenzyl and fluorobenzyl groups can be achieved through nucleophilic substitution reactions. This might involve the use of reagents such as 2-chloro-4-fluorobenzyl chloride and 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Final Cyclization and Functionalization: The final step may involve further cyclization and functionalization to introduce the methyl group at the 8-position, often using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzyl positions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities. Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrimido[5,4-b]indole core is a common scaffold in drug design, and modifications with chlorobenzyl and fluorobenzyl groups might yield compounds with significant pharmacological activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorobenzyl)-3-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but with different halogen substitutions.
5-(2-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Bromine substitution instead of fluorine.
5-(2-chloro-4-methylbenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Methyl substitution on the benzyl group.
Uniqueness
The unique combination of chlorobenzyl and fluorobenzyl groups in 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2FN3O/c1-15-6-9-22-19(10-15)23-24(31(22)13-17-7-8-18(28)11-21(17)27)25(32)30(14-29-23)12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARULNOVTQOCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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